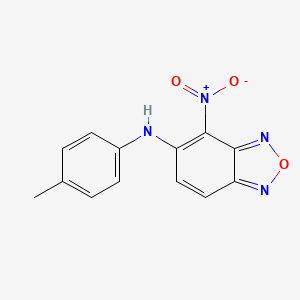
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide, commonly known as FMePyD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrazine family of compounds, which are known for their diverse biological activities. FMePyD has been shown to possess several interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of FMePyD is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. FMePyD has been shown to inhibit the production of reactive oxygen species, which are known to play a role in the development of various diseases. It also inhibits the activity of several enzymes involved in the inflammatory response, such as cyclooxygenase-2 and lipoxygenase. Additionally, FMePyD has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
FMePyD has been shown to possess several biochemical and physiological effects. It has been shown to possess antioxidant activity, which helps to protect cells from oxidative damage. It also has anti-inflammatory activity, which helps to reduce inflammation in the body. Additionally, FMePyD has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMePyD has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, FMePyD has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on FMePyD. One potential area of research is the development of new drugs and therapies based on FMePyD. Its antioxidant, anti-inflammatory, and anti-cancer activities make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of FMePyD. This will help to identify new targets for drug development and improve our understanding of its biological effects. Finally, more research is needed to evaluate the safety and efficacy of FMePyD in humans, which will be essential for its clinical development.
Métodos De Síntesis
The synthesis of FMePyD involves the reaction of 4-fluoro-3-methylphenylhydrazine with 3,5,6-trimethylpyrazine-2,4-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The yield of FMePyD can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
FMePyD has been extensively studied for its potential applications in scientific research. It has been shown to possess several interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These properties make FMePyD a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-8-7-12(5-6-13(8)15)14-11(4)16(18)9(2)10(3)17(14)19/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHHBWFZCVUJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N(C(=C([N+]2=O)C)C)[O-])C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl [(2-oxo-1-pyrrolidinyl)methyl]phosphonate](/img/structure/B5179062.png)

![N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5179072.png)
![3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5179083.png)
![ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5179086.png)
![N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5179094.png)
![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)

![diethyl 2-[(1-adamantylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5179161.png)
